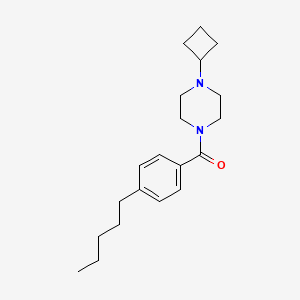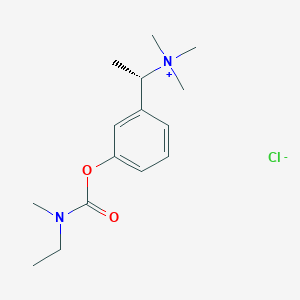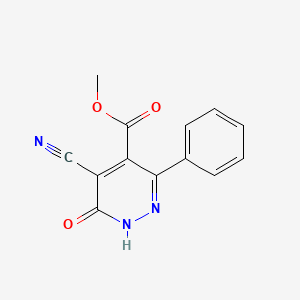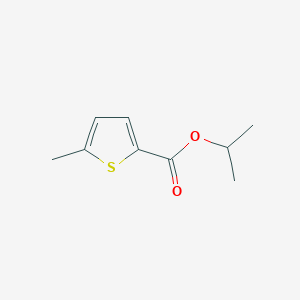
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. This specific compound is characterized by the presence of acetyl and sulfato groups at the 2, 3, and 6 positions of the glucose units, respectively. It is commonly used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt involves multiple steps. Initially, beta-cyclodextrin is acetylated at the 2 and 3 positions using acetic anhydride in the presence of a base such as pyridine. Subsequently, the acetylated product undergoes sulfation at the 6 position using a sulfating agent like sulfur trioxide-pyridine complex. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for acetylation and sulfation reactions, followed by purification steps such as crystallization and filtration to obtain the pure compound .
化学反应分析
Types of Reactions
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The acetyl and sulfato groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Complexation: The compound can form inclusion complexes with various guest molecules due to its cyclodextrin core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Complexation: The formation of inclusion complexes is usually carried out in aqueous solutions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the acetyl or sulfato groups.
Hydrolysis: The major product is the deacetylated cyclodextrin derivative.
Complexation: The major products are the inclusion complexes with guest molecules.
科学研究应用
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt has a wide range of scientific research applications:
作用机制
The mechanism of action of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt primarily involves the formation of inclusion complexes with guest molecules. The cyclodextrin core provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the acetyl and sulfato groups enhance the solubility and stability of the complex in aqueous solutions. This property is exploited in various applications, including chiral separation and drug delivery .
相似化合物的比较
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical properties. Similar compounds include:
Heptakis(2,3-diacetyl)-beta-cyclodextrin: Lacks the sulfato groups, resulting in different solubility and complexation properties.
Heptakis(6-sulfato)-beta-cyclodextrin: Lacks the acetyl groups, affecting its hydrophobicity and inclusion complex formation.
Heptakis(2,3-dimethyl-6-sulfato)-beta-cyclodextrin: Contains methyl groups instead of acetyl groups, leading to variations in its chemical reactivity and applications.
属性
分子式 |
C70H91Na7O70S7 |
|---|---|
分子量 |
2437.8 g/mol |
IUPAC 名称 |
heptasodium;[(1R,3S,5R,6S,8R,10R,11R,13R,15R,16R,18R,21R,23R,26R,28R,30R,31R,33R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate |
InChI |
InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39?,40?,41-,42?,43-,44+,45-,46-,47-,48-,49-,50+,51-,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+,67-,68-,69-,70-;;;;;;;/m1......./s1 |
InChI 键 |
DHGQFTJHHSAHSL-FYLSBAKYSA-G |
手性 SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@H]3[C@H](O[C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC7COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)OC6COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC4COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)

![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)


![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
